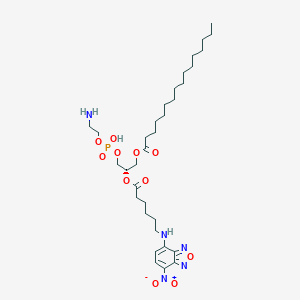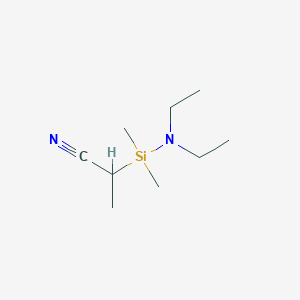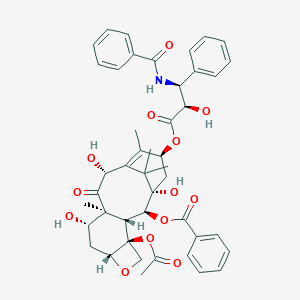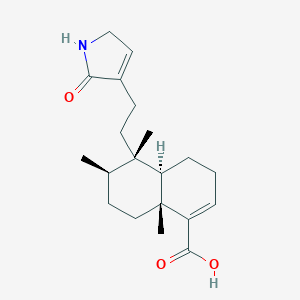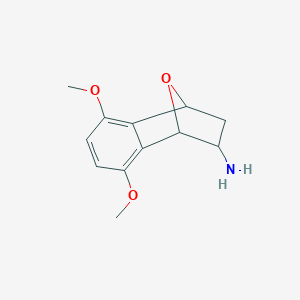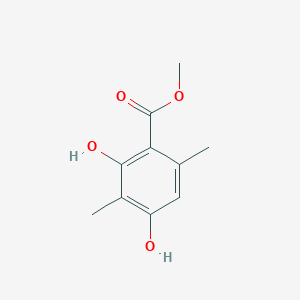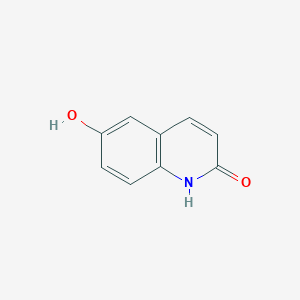
2,6-二羟基喹啉
描述
2,6-Dihydroxyquinoline, also known as 2,6-Quinolinediol or 6-Hydroxycarbostyril, is a substituted quinoline compound . It has an empirical formula of C9H7NO2 and a molecular weight of 161.16 .
Synthesis Analysis
2,6-Dihydroxyquinoline has been prepared starting from 6-methoxyquinoline . It may be used as a reactant in the synthesis of 2-chloro-6-quinolinol by reacting with phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2,6-Dihydroxyquinoline consists of a quinoline core with hydroxy groups at positions 2 and 6 . The SMILES string representation isOc1ccc2nc(O)ccc2c1 . Chemical Reactions Analysis
2,6-Dihydroxyquinoline may be used as a test compound to investigate the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan . The study was conducted by suspending tryptophan metabolites in cholesterol pellets, followed by the surgical implantation of the pellets into the mice bladder .Physical And Chemical Properties Analysis
2,6-Dihydroxyquinoline is a crystal with a melting point greater than 300 °C (lit.) . It has a purity/analysis method of 98.0% (HPLC,T) .科学研究应用
Carcinogenicity Studies
2,6-Quinolinediol has been used as a test compound to investigate the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan . The study was conducted by suspending tryptophan metabolites in cholesterol pellets, followed by the surgical implantation of the pellets into the mice bladder .
Synthesis of 2-Chloro-6-Quinolinol
2,6-Quinolinediol may be used as a reactant in the synthesis of 2-chloro-6-quinolinol by reacting with POCl3 (phosphorus oxychloride) .
Synthesis of (Benzyloxy)methylquinolinone Derivatives
2,6-Quinolinediol can be used as a reactant in the synthesis of (benzyloxy)methylquinolinone derivatives, which are used as PDE3 inhibitors .
Synthesis of Substances Related to Cilostazol
2,6-Quinolinediol can be used in the synthesis of substances related to cilostazol .
Synthesis of 2,6-Quinolinyl Derivatives
2,6-Quinolinediol can be used in the synthesis of 2,6-quinolinyl derivatives, which are used as VLA-4 / VCAM-1 antagonists .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers The relevant papers on 2,6-Dihydroxyquinoline discuss its synthesis, reactions, and applications . For instance, one paper discusses the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
作用机制
Biochemical Pathways
2,6-Dihydroxyquinoline is involved in the tryptophan metabolism pathway . It is a naturally occurring quinoline metabolite of tryptophan
Result of Action
It has been used as a test compound to investigate the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan .
属性
IUPAC Name |
6-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLYZDRHNHZHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940989 | |
| Record name | 6-Hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxyquinoline | |
CAS RN |
19315-93-6 | |
| Record name | 6-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19315-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Dihydroxyquinoline in the bacterial degradation of quinoline?
A1: Research suggests that 2,6-Dihydroxyquinoline acts as an intermediate metabolite in the breakdown of quinoline by specific soil bacteria. [, , ] For instance, Pseudomonas sp. QG6 and Rhodococcus sp. QL2, two bacteria isolated from coking wastewater, utilize distinct metabolic pathways involving 2,6-Dihydroxyquinoline to fully degrade quinoline. [] This highlights the compound's significance in the microbial detoxification of quinoline, a common environmental pollutant.
Q2: How is 2,6-Dihydroxyquinoline produced during quinoline degradation?
A2: Studies show that 2,6-Dihydroxyquinoline is generated through the sequential hydroxylation of quinoline. [, ] Initially, quinoline is converted to 2-hydroxyquinoline, which then undergoes further hydroxylation to form 2,6-Dihydroxyquinoline. This process has been observed in bacterial strains like Rhodococcus sp. QL2. [] The exact enzymes and mechanisms involved in these hydroxylation steps require further investigation.
Q3: Apart from bacterial metabolism, has 2,6-Dihydroxyquinoline been identified in other contexts?
A3: Interestingly, 4-methyl-2,6-Dihydroxyquinoline, a derivative of 2,6-Dihydroxyquinoline, was found as an active component in alcoholic extracts from the leaves of Juglans mandshurica Maxim. [] This finding suggests a broader natural occurrence of this class of compounds and warrants further exploration of their potential biological activities.
Q4: Are there any known analytical techniques used to identify and quantify 2,6-Dihydroxyquinoline?
A4: While specific details about analytical methods for 2,6-Dihydroxyquinoline weren't provided in the research excerpts, techniques like High-Performance Liquid Chromatography (HPLC) have been employed to analyze the intermediates formed during quinoline degradation. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify related compounds, such as 4-methyl-2,6-Dihydroxyquinoline, in plant extracts. [] These techniques could potentially be adapted and validated for the specific detection and quantification of 2,6-Dihydroxyquinoline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




